molecular formula C7H13NS B1166870 1,2-bis-(Hydroxymethyl)-o-carborane CAS No. 19610-37-8

1,2-bis-(Hydroxymethyl)-o-carborane

Cat. No.: B1166870
CAS No.: 19610-37-8
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Description

Contextualization of Icosahedral Carborane Clusters in Advanced Chemical Research

Icosahedral carborane clusters, with the general formula C₂B₁₀H₁₂, are a class of synthetic boron-carbon molecular clusters that can be considered three-dimensional analogues of benzene (B151609). nih.gov Their cage-like structure is exceptionally stable, both thermally and chemically, and they possess unique electronic properties. nih.govnih.govacs.org This robustness, coupled with their hydrophobic nature, makes them attractive for incorporation into larger molecular frameworks. nih.govresearchgate.net The three isomers of dicarba-closo-dodecaborane—ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂)—are distinguished by the positions of their two carbon atoms within the icosahedral cage. nih.govresearchgate.net This structural variation influences their reactivity and electronic properties, providing a tunable platform for chemical synthesis. researchgate.net The exceptional properties of these clusters, including low nucleophilicity and the ability to be functionalized at both carbon and boron vertices, have spurred research into their use in materials science, medicinal chemistry, and organometallic chemistry. nih.govrsc.orgmdpi.com

Significance of o-Carborane (B102288) Derivatives in Molecular Design

o-Carborane, the 1,2-isomer, is particularly significant in molecular design due to the proximity of its two carbon atoms. This arrangement allows for the introduction of two functional groups in a spatially defined and constrained manner, making it a valuable scaffold for constructing complex molecular architectures. The adjacent carbon atoms can be readily functionalized, providing a gateway to a wide array of derivatives. acs.org This feature has been exploited in the design of liquid crystals, where the unique polarity of o-carborane derivatives influences phase stability, and in the development of novel polymers with enhanced thermal resistance. nih.govrsc.org Furthermore, the ability to selectively functionalize the boron atoms of the o-carborane cage offers another dimension of synthetic control, enabling the creation of multifunctional molecules with tailored properties. acs.orgacs.org

Rationale for Academic Investigation of 1,2-bis-(Hydroxymethyl)-o-carborane

The academic investigation of this compound stems from its role as a key intermediate in the synthesis of more complex carborane-containing molecules. The two hydroxyl groups attached to the carbon atoms of the o-carborane cage are reactive sites that can be readily converted into a variety of other functional groups. cymitquimica.combiosynth.com This diol serves as a foundational building block for the synthesis of polyesters, ethers, and other polymers incorporating the robust carborane cage into their backbones. acs.org The presence of the hydroxymethyl groups provides a handle for creating intricate molecular structures, including those with potential applications in medicine and materials science. nih.govnih.gov The study of its synthesis and reactivity is therefore crucial for expanding the library of available functionalized carboranes.

Overview of Research Trajectories for Functionalized Carboranes

Research into functionalized carboranes is following several promising trajectories. A major focus is on the development of new synthetic methodologies for the selective functionalization of both the carbon and boron vertices of the carborane cage. acs.orgacs.org This includes the use of transition metal catalysis to achieve regioselective B-H functionalization. acs.org Another significant area of research is the incorporation of carboranes into polymeric materials to enhance their thermal stability, and other physicochemical properties. nih.govacs.org In medicinal chemistry, carboranes are being investigated as pharmacophores, with applications in boron neutron capture therapy (BNCT) and as structural motifs in drug design. nih.govnih.gov The unique ability of carboranes to form dihydrogen bonds is also being explored in the context of molecular recognition and crystal engineering. nih.gov Furthermore, the photophysical and electrochemical properties of carborane derivatives are being studied for their potential use in molecular electronics and as luminescent materials. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₄H₁₆B₁₀O₂ cymitquimica.combiosynth.com
Molecular Weight 204.28 g/mol cymitquimica.combiosynth.com
CAS Number 19610-37-8 biosynth.com
Appearance White to gray powder jsc-aviabor.com
Melting Point 305-310 °C jsc-aviabor.com
Solubility Soluble in methyl and ethyl alcohols, ether, toluene, dichloroethane, benzene. jsc-aviabor.com

Properties

CAS No.

19610-37-8

Molecular Formula

C7H13NS

Synonyms

1,2-bis-(Hydroxymethyl)-o-carborane

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis Hydroxymethyl O Carborane and Its Intermediates

Historical Development of Synthetic Approaches to o-Carborane (B102288) Alcohols

The journey into carborane chemistry began in the 1950s and 1960s, with the initial synthesis of the parent o-carborane (1,2-dicarba-closo-dodecaborane) from the reaction of decaborane (B607025) with acetylene (B1199291). dtic.mil This groundbreaking work opened the door to the functionalization of the carborane cage. Early efforts to introduce functional groups onto the carbon atoms of the o-carborane cage were a natural progression. The synthesis of o-carborane alcohols, including 1,2-bis-(hydroxymethyl)-o-carborane, was driven by the need to improve the solubility and reactivity of the hydrophobic carborane core, paving the way for their use in a wider range of applications. The initial approaches were extensions of the fundamental carborane synthesis, utilizing functionalized acetylenes as the carbon source.

Contemporary Synthetic Pathways to this compound

Modern synthetic strategies for this compound primarily revolve around the construction of the carborane cage from a decaborane precursor and a suitably functionalized alkyne, followed by deprotection steps.

Synthesis from Decaborane Precursors (e.g., 6,9-bis-(acetonitrilo)decaborane)

A common and effective method for the synthesis of 1,2-disubstituted o-carboranes involves the reaction of a decaborane derivative with a substituted acetylene. nih.gov For the preparation of this compound, the direct use of 2-butyne-1,4-diol (B31916) is not ideal due to the reactivity of the hydroxyl groups under the reaction conditions. Therefore, a protected form of the diol is typically employed.

The most widely used precursor is 1,4-diacetoxy-2-butyne. The reaction of this diacetate with a decaborane species, often the more reactive and soluble 6,9-bis-(acetonitrilo)decaborane (B₁₀H₁₂(CH₃CN)₂), leads to the formation of the corresponding diacetate of the target molecule, 1,2-bis(acetoxymethyl)-o-carborane. researchgate.net This reaction is typically carried out in an inert solvent such as benzene (B151609) or toluene.

The general reaction scheme is as follows: B₁₀H₁₂(CH₃CN)₂ + CH₃COOCH₂C≡CCH₂OCOCH₃ → C₂B₁₀H₁₀(CH₂OCOCH₃)₂ + 2 CH₃CN + H₂

This approach provides a reliable route to the protected diol, which can then be readily converted to the final product.

Hydrolysis and Derivatization Strategies

The final step in the synthesis of this compound is the hydrolysis of the ester protecting groups from the 1,2-bis(acetoxymethyl)-o-carborane intermediate. This transformation is typically achieved through standard ester hydrolysis procedures. figshare.com

Base-catalyzed hydrolysis, or saponification, is a common method. The diacetate intermediate is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, often a mixture of an alcohol and water. The reaction mixture is typically heated to ensure complete hydrolysis. Following the reaction, acidification is necessary to neutralize the carboxylate salt and protonate the resulting alkoxides to yield the diol.

Optimization of Reaction Conditions and Yields in Carborane Functionalization

The efficiency of carborane synthesis can be influenced by several factors. The choice of the decaborane precursor is critical; while decaborane (B₁₀H₁₄) itself can be used, its reaction with acetylenes often requires harsher conditions and can lead to lower yields. nih.gov The use of Lewis base adducts of decaborane, such as 6,9-bis(acetonitrilo)decaborane, generally provides a more reactive species that allows for milder reaction conditions and improved yields. researchgate.net

The reaction temperature and time are also important parameters to control. The formation of the o-carborane cage from decaborane and an alkyne is often carried out at elevated temperatures, but excessive heat can lead to the formation of the more thermodynamically stable m-carborane (B99378) isomer. Therefore, careful temperature control is necessary to maximize the yield of the desired o-carborane product.

Purification of the final product and its intermediates is crucial for obtaining high-purity materials. Column chromatography is a common technique used to separate the desired carborane derivative from unreacted starting materials and byproducts. nih.gov For the hydrolysis step, ensuring complete reaction is key to achieving a high yield of the final diol. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of this compound from the achiral starting materials 2-butyne-1,4-diol (or its diacetate) and decaborane does not inherently create stereocenters on the carborane cage or the hydroxymethyl groups. The addition of the alkyne to the decaborane fragment is a syn-addition, meaning that the two new carbon-boron bonds are formed on the same side of the alkyne, but this does not lead to stereoisomers in this specific case.

However, the principles of stereochemical control become highly relevant when considering the synthesis of more complex derivatives of this compound or when the substituents on the carborane cage introduce chirality. The functionalization of the hydroxymethyl groups can lead to the formation of chiral centers. For instance, if the diol is used as a starting material for the synthesis of chiral ligands or other complex organic molecules, the stereochemical outcome of subsequent reactions would be of paramount importance.

While the direct synthesis of this compound itself does not typically involve diastereoselective steps, the broader field of carborane chemistry has seen significant advancements in controlling stereochemistry. This includes the diastereoselective functionalization of the carborane cage itself and the stereocontrolled synthesis of chiral substituents attached to the cage carbons. These advanced methods, while not directly applied in the standard synthesis of the parent diol, highlight the potential for creating a wide range of stereochemically defined carborane derivatives.

Chemical Reactivity and Advanced Derivatization of 1,2 Bis Hydroxymethyl O Carborane

Functionalization of Hydroxyl Groups

The two hydroxymethyl groups attached to the carbon atoms of the o-carborane (B102288) cage are primary sites for a variety of chemical transformations. These reactions are fundamental for introducing new functionalities and for linking the carborane unit to other molecular entities.

Esterification and Etherification Reactions

The hydroxyl groups of 1,2-bis-(hydroxymethyl)-o-carborane readily undergo esterification and etherification, providing straightforward pathways to a wide range of derivatives. These reactions enhance the solubility of the hydrophobic carborane cage in various solvents and provide handles for further chemical modifications. For instance, the reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding esters. Similarly, etherification can be achieved by reacting with alkyl halides under basic conditions, such as in the Williamson ether synthesis.

Conversion to Reactive Leaving Groups (e.g., Trifluoromethanesulfonates)

To facilitate nucleophilic substitution, the hydroxyl groups can be converted into more reactive leaving groups. A notable example is the synthesis of 1,2-bis(trifluoromethanesulfonylmethyl)-o-carborane. This is achieved by reacting this compound with triflic anhydride (B1165640) (Tf₂O) in the presence of pyridine (B92270). nih.gov This transformation yields the highly reactive carborane triflates, which are valuable intermediates for further derivatization. nih.gov The reaction conditions, particularly the amount of pyridine used, can influence the final product, with excess pyridine potentially leading to the formation of pyridinium (B92312) salts with a zwitterionic nido-dicarbaundecaborate anion. nih.gov

Table 1: Synthesis of 1,2-bis(trifluoromethanesulfonylmethyl)-o-carborane

Reactant 1Reactant 2SolventReagentProductYieldReference
This compoundTriflic anhydride (Tf₂O)CH₂Cl₂Pyridine1,2-bis(trifluoromethanesulfonylmethyl)-o-carboraneHigh nih.gov

Nucleophilic Substitution Reactions at Hydroxymethyl Sites

Once converted to a good leaving group like a triflate, the hydroxymethyl positions become susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups. For example, carboranylmethyl triflates can react with nucleophiles such as potassium phthalimide, triphenylphosphine (B44618) (PPh₃), and potassium cyanide (KCN). nih.gov These reactions lead to the formation of N-[(o-carboranyl-1-yl)methyl]phthalimide, o-carboranylmethylphosphonium salts, and 1-cyanomethyl-o-carborane, respectively, demonstrating the versatility of this synthetic route. nih.gov

Carborane Cage Functionalization via this compound Scaffolds

Beyond the functionalization of the exocyclic hydroxymethyl groups, the this compound scaffold can direct the derivatization of the carborane cage itself. This includes the activation of both C-H and B-H bonds, opening avenues for complex, three-dimensional molecular architectures.

C-H Bond Activation and Carbon-Carbon Coupling Reactions

While the C-H bonds of the carborane cage are generally considered weakly acidic and can be functionalized, the presence of the hydroxymethyl groups can influence the reactivity and selectivity of these transformations. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage diversification of organic molecules and can be applied to carborane systems. nih.gov This approach allows for the formation of carbon-carbon bonds, enabling the synthesis of aryl-substituted carboranes and other complex structures.

B-H Bond Activation and Regioselective Functionalization (e.g., Palladium-Catalyzed Methods)

The direct and selective functionalization of the ten chemically similar B-H vertices in o-carboranes presents a significant challenge. nih.gov However, recent advancements in transition metal catalysis have led to methods for regioselective B-H activation. nih.govrsc.org Palladium-catalyzed reactions have proven particularly effective in this regard. nih.govnih.gov

Palladium(II) catalysts, for instance, can facilitate the direct amination of o-carboranes at the B(9) position with high regioselectivity. nih.gov The use of directing groups, often derived from the functionalization of the hydroxymethyl scaffolds, can guide the metal catalyst to a specific B-H bond, enabling precise control over the substitution pattern. These methods have also been extended to other transformations, including fluorination, allowing for the synthesis of a range of polyfluorocarboranes. scilit.com The development of these catalytic systems, including those based on base metals, continues to expand the toolbox for creating highly functionalized carborane derivatives with tailored properties for applications in medicine and materials science. rsc.org

Table 2: Palladium-Catalyzed B-H Functionalization of o-Carboranes

Reaction TypeCatalystPositionFunctional GroupReference
AminationPd(II)B(9)-NR₂ nih.gov
FluorinationPd(II)Multiple-F scilit.com

Cage Rearrangements and Nido-Carborane Formation from Derivatives

The icosahedral cage of closo-carboranes, including derivatives of this compound, possesses remarkable stability. However, under specific chemical conditions, these cages can undergo degradation and rearrangement, most notably through the removal of a boron atom to form anionic, eleven-vertex nido-carborane structures. This transformation, known as deboronation, is a cornerstone of carborane chemistry, as it significantly alters the electronic properties and solubility of the cluster, opening pathways to new functionalities and applications.

The most common method for inducing cage opening is through nucleophilic attack. The degradation of the closo-cage is often achieved by reacting a carborane derivative with a nucleophile, which leads to the extrusion of a BH vertex. For instance, the conversion of closo-1,2-carborane derivatives to their corresponding nido-7,8-carborane anions is frequently accomplished using fluoride (B91410) ions, typically from sources like cesium fluoride (CsF) or ammonium (B1175870) fluoride, in an alcohol solvent such as ethanol. nih.govnih.gov This process results in the formation of an open-faced cage structure, characterized spectroscopically by the appearance of a high-field signal in the ¹H NMR spectrum, corresponding to the B–H–B bridging protons on the open face of the nido-cage. nih.gov

The deboronation process is not merely a degradation but a strategic rearrangement. Theoretical studies using density functional theory (DFT) have elucidated the complex pathways of these isomerizations. rsc.org When ortho-carborane is reduced, it rearranges via a nido-[7,8-C₂B₉H₁₂]²⁻ intermediate to form the thermodynamically most stable 7,9-isomer. rsc.org The driving force for these rearrangements is the preference for the carbon atoms to occupy low-connectivity vertices on the open, six-membered face of the resulting nido species. rsc.org

Derivatives of closo-carboranes can also undergo unusual rearrangements under specific conditions. For example, refluxing a closo-1,12-carborane salt in methanol (B129727) can lead to both deboronation and cage rearrangement to yield a zwitterionic nido-7,9-carborane. researchgate.net This highlights that the nature of the substituents and the reaction conditions can direct the rearrangement to different isomeric products. The resulting nido-carborane derivatives are often charge-compensated, existing as zwitterions or as salts with a counter-ion. researchgate.netmdpi.com These charged species typically exhibit improved aqueous solubility compared to their neutral closo-precursors. nih.gov

The table below summarizes representative examples of cage degradation and rearrangement reactions involving closo-carborane derivatives.

Starting MaterialReagents and ConditionsProductReference
closo-1,2-carboranyl derivativeCsF, Ethanolnido-7,8-carborane derivative (ionic salt) nih.gov
closo-1,12-(PPh₂Me)₂-1,12-C₂B₁₀H₁₀]I₂Methanol, refluxZwitterionic nido-7,9-(PPh₂Me)₂-7,9-C₂B₉H₉ researchgate.net
1,1′-μ-(CH₂NH(O)C(CH₂)n-1,2-C₂B₁₀H₁₁)₂Ammonium or Cesium Fluoride, Ethanol, reflux[7,7′(8′)-μ-(CH₂NH(O)C(CH₂)n-7,8-C₂B₉H₁₁)₂]²⁻ (bis-nido-carborane) nih.gov
ortho-carboraneReduction (e.g., 2e⁻)nido-[7,9-C₂B₁₀H₁₂]²⁻ (via a nido-7,8 intermediate) rsc.org

Multi-site Functionalization Strategies and Complex Molecular Architectures

The this compound scaffold serves as a versatile platform for constructing complex, multi-functionalized molecular architectures. Its 12 cage-anchoring points (two carbon and ten boron vertices) offer extensive opportunities for derivatization. researchgate.net Strategies for multi-site functionalization can be broadly categorized into reactions at the carbon vertices and selective derivatization of the boron-hydrogen (B–H) bonds.

Functionalization of the C-H bonds is typically achieved via initial deprotonation with a strong base, followed by reaction with an electrophile. However, for this compound, the primary sites for initial derivatization are the hydroxymethyl groups. These groups can be readily converted into a variety of other functionalities, such as ethers, esters, and amides, providing a route to complex structures. nih.govunl.eduyoutube.com

A more advanced strategy for creating complex architectures involves the selective functionalization of the cage B–H vertices. nih.govrsc.org Given the ten B–H bonds in the o-carborane cage, achieving regioselectivity is a significant challenge. However, transition metal-catalyzed reactions have emerged as powerful tools for the site-selective derivatization of these bonds. nih.govnih.govresearchgate.net For instance, rhodium(II) and palladium catalysts have been employed to direct the insertion of carbenes or to facilitate coupling reactions at specific boron positions, most commonly the B(9) position, which is the most electron-rich. nih.govrsc.org These methods allow for the controlled introduction of new substituents onto the boron cage, creating multi-site functionalized carboranes with defined geometries. nih.govresearchgate.net

Another powerful technique for multi-site functionalization involves the in-situ generation of carboryne intermediates (1,2-dehydro-o-carborane). rsc.org These highly reactive species can undergo a variety of reactions, including cycloadditions and insertion reactions, to produce a wide range of functionalized carborane derivatives that would be difficult to access through other means. rsc.orgnih.gov

These functionalization strategies enable the construction of elaborate molecular and supramolecular structures. By linking carborane units, one-dimensional chains, two-dimensional networks, and even three-dimensional superclusters can be designed. researchgate.netresearchgate.net For example, the palladium-catalyzed oxidative dehydrogenation coupling of two o-carborane units creates 9,9′-bis-o-carboranes, a biphenyl-like structure composed of two directly connected cages. rsc.org Furthermore, the hydroxymethyl groups of this compound can act as anchor points to link the carborane cage to other molecular systems, including polymers, peptides, and macrocycles, leading to complex hybrid materials. nih.govresearchgate.net The unique three-dimensional and rigid nature of the carborane cage makes it an ideal building block for creating novel and stable molecular architectures. sc.edu

The table below outlines key strategies for achieving multi-site functionalization of the o-carborane cage.

Functionalization StrategyTarget Site(s)Key Reagents/CatalystsResulting ArchitecturesReference
B–H Functionalization (Carbene Insertion)B(3,6) or B(4,5,7,8,9,10,11,12)Chiral Rh(II) catalystsCarboranes with exohedral carbon-stereocenters nih.govnih.gov
B–H/B–H Oxidative CouplingB(9) and B(9')Pd catalysts9,9′-bis-o-carboranes rsc.org
Carboryne Intermediate ReactionsC(1)-C(2)Strong base on dihalo-o-carboraneCycloadducts, C-H insertion products rsc.org
Derivatization of Hydroxymethyl GroupsC(1)-CH₂OH, C(2)-CH₂OHAcyl chlorides, etc.Bis(carboranyl)amides, polyesters nih.gov
B-H HydroxylationB(9)HNO₃, HOTf, HFIPB(9)-OH-o-carboranes researchgate.net

Advanced Functional Materials Based on 1,2 Bis Hydroxymethyl O Carborane

Carborane-Containing Polymeric Systems

The incorporation of the 1,2-bis-(hydroxymethyl)-o-carborane moiety into polymer chains has been a successful strategy for creating materials with enhanced functionalities. nih.gov The presence of the boron-rich cluster can significantly improve properties such as thermal stability, flame retardancy, and radiation shielding capabilities. nih.govacs.orgresearchgate.net

This compound serves as a valuable diol monomer in step-growth polymerization reactions to produce various high-performance polymers. nih.gov

Polyesters: Carborane-containing polyesters have been synthesized by reacting this compound with various dicarboxylic acids or their derivatives. acs.org While early attempts to produce polyesters from carborane diols and diacids proved challenging, successful syntheses have been achieved through methods like transesterification of carborane malonates with organic glycols. acs.org

Polyimides: While direct synthesis of polyimides using this compound is less common, the broader class of carborane-containing polyimides demonstrates exceptional thermal stability. rsc.org These are typically synthesized by reacting carborane-containing diamines with dianhydrides, resulting in polymers with decomposition temperatures often exceeding 500°C. rsc.org The principles of incorporating the stable carborane cage are transferable, suggesting the potential for developing highly stable materials derived from the diol.

The synthesis of these polymers often involves standard polycondensation techniques, though the specific reaction conditions may be adapted to accommodate the unique properties of the carborane monomer. nih.gov

Table 1: Examples of Polymer Synthesis with Carborane Diols

Polymer TypeMonomersKey Finding
PolyestersCarborane diols, dicarboxylic acidsSynthesis can be challenging, but achievable via transesterification. acs.org
PolyurethanesThis compound, diisocyanatesIncorporates the carborane cage into the polymer backbone. nih.gov
PolyimidesCarborane diamines, dianhydridesResulting polymers exhibit excellent thermal stability, with Td5% > 520°C. rsc.org

This compound and its derivatives can be integrated into thermosetting polymer matrices, such as epoxy resins, to enhance their performance characteristics. The hydroxyl groups allow the carborane unit to act as a curing agent or a reactive modifier, chemically bonding it into the polymer network. researchgate.net

When used as a curing agent for epoxy resins, the carborane moiety becomes an integral part of the cross-linked structure. researchgate.net This incorporation has been shown to significantly improve the thermal and thermo-oxidative stability of the resulting epoxy material. researchgate.net The mechanism for this enhancement involves the carborane cage being oxidized to boric oxide (B₂O₃) at high temperatures, which forms a protective layer on the material's surface. researchgate.net Similarly, carborane diols have been used to modify other polymer systems, such as phthalonitrile (B49051) resins, where they can accelerate the polymerization rate and become incorporated into the final network. nih.gov

Research has consistently shown that polymers containing carborane groups exhibit higher decomposition temperatures and increased char yields upon thermal degradation. researchgate.netwindows.net For instance, carborane-containing phenolic epoxy resins show superior thermal and thermo-oxidative stability compared to their non-carborane counterparts. researchgate.net The high char yield is a critical factor in flame retardancy; the formation of a stable, glassy char layer at high temperatures acts as a thermal insulator and a barrier to mass transfer, preventing the release of flammable gases and protecting the underlying material from further decomposition. windows.netnist.gov This char-forming mechanism is a key advantage of boron-based flame retardants. windows.net

Table 2: Thermal Properties of Carborane-Containing Polymers

Polymer SystemProperty EnhancementObservationReference
Carborane-Epoxy ResinThermal StabilityCarborane oxidizes to B₂O₃ at high temperatures, forming a protective surface layer. researchgate.net
Carborane-Phenolic EpoxyThermal & Thermo-oxidative StabilityShowed improved stability over carborane-free versions. researchgate.net
Carborane PolyimidesThermal StabilityExhibit 5% weight decomposition temperatures (Td5%) higher than 520°C. rsc.org
General Carborane PolymersChar YieldHigher char yields compared to analogous non-carborane polymers. windows.net

The high concentration of boron, specifically the ¹⁰B isotope which has a large thermal neutron capture cross-section, makes carborane-containing materials highly effective for nuclear radiation shielding, particularly against neutrons. nih.govacs.org When a ¹⁰B atom captures a neutron, it undergoes a nuclear reaction that produces a lithium-7 (B1249544) ion and an alpha particle, effectively absorbing the neutron. nih.gov

Polymers derived from this compound can be fabricated into films, coatings, or bulk materials for this purpose. rsc.org The ability to chemically incorporate the boron-rich carborane unit into a durable polymer matrix offers significant advantages over simply mixing boron compounds into a material. This covalent bonding ensures a uniform distribution of boron and prevents leaching, leading to more reliable and long-lasting shielding performance. Such materials are being researched for applications in the aerospace industry and at nuclear power facilities. rsc.org

The integration of carborane cages into conjugated polymer backbones has been shown to tune their photoactive and optoelectronic properties in unique ways. nih.govnih.gov Although the carborane unit itself does not participate in the π-conjugated network, its presence can induce significant changes in the polymer's electronic behavior. nih.gov

In studies involving carborane-based poly(fluorene) derivatives used in polymer light-emitting diodes (PLEDs), the incorporation of the o-carborane (B102288) cage led to a major red-shift in the device's electroluminescence and the thin-film photoluminescence. nih.gov Furthermore, these carborane-containing polymers demonstrated an order of magnitude improvement in charge carrier mobility when used in field-effect transistors. nih.gov This ability to modify the optoelectronic properties without direct conjugation opens up new avenues for designing responsive materials for advanced electronic applications. nih.govnih.gov

Hybrid Materials and Nanostructures

Beyond simple polymers, this compound is a versatile building block for creating more complex hybrid materials and nanostructures. icmab.es Its ability to form covalent or coordinate bonds through its hydroxyl groups allows for its inclusion in various architectures, such as metal-organic frameworks (MOFs) and other inorganic-organic hybrid systems. icmab.esnih.gov

These hybrid materials can combine the unique properties of the carborane cage—such as hydrophobicity, stability, and neutron-capture ability—with the functionalities of other components. nih.govicmab.es For example, research into hybrid carboranoclathrochelates has demonstrated the synthesis of complex, multi-polyhedral molecules. nih.gov In these structures, the carborane unit is covalently linked to other cage-like complexes, and the flexibility of the resulting molecule is influenced by intramolecular dihydrogen bonding (C–H···H–B interactions). nih.gov The development of such materials is part of a broader effort to create smart inorganic and hybrid materials for applications in energy and biomedicine. icmab.es

Carborane-Reinforced Composites

The integration of this compound into polymer backbones is a key strategy for developing high-performance composites. The bulky, three-dimensional carborane cage enhances the thermal and oxidative stability of materials. nih.gov This diol can be used as a monomer or crosslinking agent in the synthesis of various polymers, such as polyesters and polyurethanes, to create materials suitable for use in harsh environments. acs.org

Research has shown that polymers containing carborane units exhibit significantly improved properties compared to their conventional counterparts. The carborane cage acts as an "energy trough," which helps to stabilize the entire molecule. nih.gov This results in materials with high thermal stability and chemical resistance. nih.gov For example, carborane-containing polymers are being explored as precursors for ceramic materials and as components for novel optoelectronic devices. acs.org

One notable application is in the formulation of liquid fluoroelastomers. When carborane-modified liquid fluoroelastomers were cured, the resulting material showed a significant increase in the carbon residue rate upon thermogravimetric analysis, indicating enhanced thermal stability. nih.gov

Table 1: Thermal Properties of Carborane-Modified Fluoroelastomer

PropertyBase FluoroelastomerCarborane-Modified Fluoroelastomer
Curing Agent HDI TrimerHDI Trimer
Carbon Residue Rate (%) 3558
Tensile Strength (MPa) -10.59
Elongation (%) -80
Shore A Hardness -55
Data sourced from research on carborane-modified liquid fluoroelastomers. nih.gov

Self-Assembled Systems and Supramolecular Architectures

The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which can be exploited to direct the formation of ordered self-assembled systems and supramolecular architectures. These non-covalent interactions, along with other weaker forces like C–H∙∙∙O hydrogen bonds and H∙∙∙H contacts, play a crucial role in the crystal engineering of carborane-containing molecules. researchgate.net

Studies on related o-carboranyl alcohols bearing N-aromatic rings have demonstrated that the crystal packing is often dominated by a supramolecular O–H∙∙∙N heterosynthon. researchgate.net This principle of using directional hydrogen bonds to build larger structures is directly applicable to this compound. The two hydroxyl groups allow it to act as a linear linker, potentially forming one-dimensional chains or more complex two- or three-dimensional networks through hydrogen bonding.

The modular assembly of molecular building blocks through coordination bonds or weaker interactions like hydrogen bonding is a powerful strategy for creating novel materials with specific topologies and properties. mpg.de Amphiphilic carborane derivatives have also been shown to possess self-assembling properties in aqueous solutions, forming structures like micelles or vesicles. nih.gov This capability is critical for applications such as drug delivery systems.

Coordination Polymers Incorporating Carborane Units

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. northwestern.edu While carborane dicarboxylic acids are more commonly used as linkers, this compound can also be incorporated into such structures. The hydroxyl groups can coordinate directly to metal centers or, more commonly, the diol can be chemically modified to introduce other functional groups, such as carboxylates or pyridyls, that are more suitable for forming stable coordination bonds.

For instance, research has demonstrated the synthesis of coordination polymers from carborane-based ligands and metal ions like zinc(II) and cobalt(II). acs.orgnorthwestern.edu The resulting materials can exhibit interesting properties, such as fluorescence or porosity for gas storage, depending on the specific metal and ligand used. acs.orgnorthwestern.edu A fluorescent coordination polymer has been generated from a bisterpyridyl ligand containing an o-carborane core upon the addition of zinc(II) ions. acs.org The incorporation of the bulky and hydrophobic carborane cage into the polymer backbone can influence the framework's topology, stability, and functional properties.

Precursors for Boron-Rich Materials Research

The high boron content of the carborane cage makes this compound an ideal starting material for the synthesis of various boron-rich materials, particularly for biomedical applications like Boron Neutron Capture Therapy (BNCT).

Development of Boron Delivery Agents for Boron Neutron Capture Therapy (BNCT) Research (focus on synthesis and properties of agents, not clinical trials)

Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that requires the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) atoms in tumor cells. mdpi.comnih.gov When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms undergo a nuclear capture reaction, producing high-energy alpha particles and lithium-7 nuclei that destroy the cancer cells from within. nih.gov The success of BNCT is highly dependent on the development of boron delivery agents that can achieve a high concentration in tumors while maintaining low systemic toxicity. nih.gov

Carboranes are excellent platforms for BNCT agent development due to their high boron content, stability in biological systems, and versatile chemistry that allows for functionalization. nih.govmdpi.com The compound this compound serves as a versatile building block for creating more complex and targeted BNCT agents. The hydroxyl groups provide convenient handles for attaching targeting moieties (e.g., molecules that bind to receptors overexpressed on cancer cells) or for incorporation into larger delivery systems.

The synthesis of novel BNCT agents often involves multi-step processes starting from a basic carborane structure. For example, 1,2-bis(hydroxymethyl)-o-carborane can be used to synthesize trifunctionalized building blocks for modular drug design. nih.gov It can also be modified to create carborane-containing lipids for incorporation into liposomes, which act as nanocarriers to improve tumor accumulation and blood circulation time. nih.gov

Table 2: Examples of BNCT Agent Synthesis Strategies Involving Carborane Derivatives

Agent TypeStarting Material/Core StructureSynthesis StrategyKey Properties
MMP-Targeted Agents Alkyne-functionalized MMP inhibitors, Decaborane (B607025)The carborane cage is attached via reaction with an alkyne or through a CuAAC "click" reaction. nih.govLow nanomolar potency toward specific matrix metalloproteinase (MMP) enzymes. nih.gov
Nucleoside Analogues o-CarboraneCarborane is functionalized and attached to a nucleoside like thymidine. nih.govDesigned to be taken up by proliferating tumor cells. nih.gov
Carboranyl Phospholipids Carborane-appended precursorsSynthesis of a carborane-containing phospholipid which then self-assembles into nanovesicles (boronsomes). nih.govHigh intracellular uptake and long retention in tumor cells. mdpi.com
Chromium Complexes 1,2-Diphenyl-o-carboraneReaction of the phenyl-substituted carborane with chromium hexacarbonyl to form η⁶-arene complexes. nih.govHigher accumulation in cancer cells compared to some other carborane derivatives. nih.gov

Coordination Chemistry and Organometallic Research with 1,2 Bis Hydroxymethyl O Carborane Derivatives

Ligand Design and Synthesis from 1,2-bis-(Hydroxymethyl)-o-carborane

The presence of two hydroxyl groups on the adjacent carbon atoms of the o-carborane (B102288) cage in this compound provides convenient handles for synthetic modification. This allows for the construction of a variety of ligands with tailored steric and electronic properties, suitable for coordinating with a wide array of metal centers.

The hydroxyl groups of this compound can be retained or transformed to create ligands where the carborane unit is an integral part of the ligand backbone. These ligands can be designed to be monodentate, binding through a single donor site, or polydentate, offering multiple coordination points. numberanalytics.comresearchgate.netresearchgate.netgeorgiasouthern.edu

A significant class of polydentate ligands derived from this precursor are N,O-type ligands. For instance, the disubstituted ligand 1,2-bis{(pyridin-2'-yl)methanol}-1,2-dicarba-closo-dodecaborane is synthesized from this compound. csic.es In this ligand, the carboranyl alcohol moieties provide both a nitrogen atom from the pyridine (B92270) ring and an oxygen atom from the deprotonated hydroxyl group for metal coordination. This N,O-chelation is crucial in forming stable metal complexes. The rigid o-carborane cage acts as a bulky scaffold, influencing the geometry and reactivity of the resulting metal complexes. The relative orientation of the hydroxyl groups in these ligands is a critical factor; for example, only the anti-isomer of a particular N,O-ligand might successfully form a stable mononuclear complex with certain metals like cobalt, while the syn-isomer does not. csic.es

Other ligand types can also be synthesized. For example, phosphine (B1218219) derivatives are a major class of ligands in organometallic chemistry. entegris.com While direct synthesis from this compound is less common, related structures like 1,2-bis(2'-picolyl)-o-carborane, where hydroxyls are replaced by pyridyl-methyl groups, act as effective chelating ligands for metals such as palladium. nih.gov Furthermore, reactions can lead to the formation of hybrid bidentate ligands containing both phosphine and silylene donors, which show preferential coordination to the silylene site. nih.gov

Table 1: Examples of Ligands Derived from o-Carborane Precursors

Precursor/Ligand Scaffold Ligand Type Donor Atoms Example Application Reference
1,2-bis{(pyridin-2'-yl)methanol}-1,2-dicarba-closo-dodecaborane Polydentate N, O Formation of dinuclear Fe(III) complexes csic.es
1,2-Bis(2'-picolyl)-o-carborane Polydentate N, N Supporting ligand for Pd-catalyzed B-H functionalization nih.gov
ortho-carborane-derived 1,2-diphosphetane Polydentate P, P Synthesis of bis(phosphanido) cobaltate(i) complexes nih.gov
PhC(NtBu)₂SiC₆H₄PPh₂ Bidentate Si, P Coordination with main group and transition metals nih.gov

The introduction of functional groups onto the o-carborane core can create chiral centers, leading to the synthesis of chiral ligands. numberanalytics.commdpi.com Chirality is a fundamental aspect of molecular design, particularly in asymmetric catalysis, where the chiral ligand environment around a metal center dictates the stereochemical outcome of a reaction. entegris.comnih.gov

The synthesis of 1,2-bis{(pyridin-2'-yl)methanol}-1,2-dicarba-closo-dodecaborane inherently produces two chiral centers. csic.es This results in the formation of diastereomers: a chiral (anti) form and an achiral meso (syn) form. These diastereomers can be separated using techniques like column chromatography. The distinct spatial arrangement of the coordinating groups in the syn and anti isomers leads to different coordination behaviors with metal ions. For example, when reacted with iron(II) chloride, the anti-isomer acts as a tetradentate N₂O₂⁻ ligand to form a homochiral dinuclear Fe(III) complex as a racemic mixture. In contrast, the syn-isomer behaves as a bis-bidentate NO⁻ ligand, resulting in a different dinuclear Fe(III) structure. csic.es This highlights how the stereochemistry of the carborane-based ligand directly controls the architecture of the final metal complex.

Metal Complex Formation and Structural Elucidation

The diverse ligands synthesized from this compound and its derivatives readily form complexes with a wide range of metals. Structural elucidation of these complexes, often through single-crystal X-ray diffraction, provides critical insights into the coordination modes of the ligands and the geometry of the metal centers.

The N,O- and P,P-type ligands derived from o-carborane precursors form stable complexes with various transition metals.

Iron: The reaction of the diastereomeric mixture of 1,2-bis{(pyridin-2'-yl)methanol}-1,2-dicarba-closo-dodecaborane with iron(II) chloride yields two distinct dinuclear Fe(III) complexes. csic.es The anti-ligand forms [Fe₂Cl₂(anti-oCB-L¹⁻²)₂], where each ligand acts as a tetradentate N₂O₂ donor. The syn-ligand forms [Fe₂Cl₃(syn-oCB-L¹⁻²)(EtO)(H₂O)], where it functions as a bis-bidentate NO donor. csic.es

Cobalt: Cobalt complexes are readily formed with carborane-based ligands. Oxidative addition of an ortho-carborane-derived 1,2-diphosphetane to a cobalt(-I) source yields a cobalt(I) complex, [K( jsc-aviabor.comcrown-6)][Co{1,2-(PMes)₂C₂B₁₀H₁₀}(cod)], featuring a carborane-bridged bis(phosphanido) ligand. nih.gov In other systems, reactions involving the 16-electron half-sandwich complex CpCo(S₂C₂B₁₀H₁₀) can lead to cobalt-mediated B-H activation of the carborane cage and the formation of a direct Co-B bond. nih.gov

Palladium: Palladium complexes featuring carborane-based ligands are significant, particularly in catalysis. A palladium(II) metallacycle has been isolated using 1,2-bis(2'-picolyl)-o-carborane as a chelating ligand, which is a key intermediate in the Pd-catalyzed B-H functionalization of o-carboranes. nih.gov Additionally, the degradation of a cyclic monothioether derivative of o-carborane and subsequent reaction with a palladium phosphine complex, [PdCl₂(P(tBu)₃)₂], leads to a closo-metallacarborane where a "[Pd(P(tBu)₃)₂]" fragment occupies a vertex of the cage. nih.gov

Table 2: Selected Transition Metal Complexes with o-Carborane-Based Ligands

Metal Ligand Type Resulting Complex Structure Key Feature Reference
Iron (Fe) N,O-Polydentate Dinuclear Fe(III) complex Ligand stereochemistry dictates complex architecture csic.es
Cobalt (Co) P,P-Polydentate Mononuclear Co(I) bis(phosphanido) Oxidative addition of P-P bond to Co(-I) nih.gov
Palladium (Pd) N,N-Polydentate Palladacycle (catalytic intermediate) Enables selective B-H functionalization of carborane nih.gov
Rhodium (Rh) Thioether [Rh(7,8-μ-(S(CH₂)₃)-7,8-C₂B₉H₁₀)(PPh₃)₂] Agostic B-H···Rh interaction nih.gov

The coordination chemistry of carborane derivatives extends to main group elements, particularly germanium and tin. acs.orgrsc.org Low-valent germanium(II) and tin(II) complexes are of interest for their catalytic potential. chem-station.com The reaction of a hybrid bidentate phosphine-silylene ligand with GeCl₂ results in the selective oxidation of the silylene moiety to form a Si(IV) compound, [(PhC(NtBu)₂Si(Cl₂)C₆H₄PPh₂)]. nih.gov In other work, reactions of lithium phosphanides with GeCl₂ and SnCl₂ have been shown to produce dimeric diphosphagermylenes and "ate" complexes like (RPhP)₃SnLi(THF), respectively. nih.gov These studies demonstrate the ability of carborane-related ligand systems to stabilize reactive main group element centers.

While this compound itself is a precursor for neutral ligands, it can also be a starting point for anionic nido-carborane ligands that form metallacarboranes. The process typically involves the "decapitation" or partial degradation of the closo-carborane cage, usually by removing a boron vertex (BH unit), to create an open pentagonal C₂B₃ face. This anionic nido-cage, [C₂B₉H₁₁]²⁻ (dicarbollide), is isolobal to the cyclopentadienyl (B1206354) anion (Cp⁻) and readily coordinates to metal ions to form stable sandwich or half-sandwich complexes.

For example, the partial degradation of a cyclic monothioether derivative of o-carborane leads to the anionic nido-ligand [7,8-μ-(S(CH₂)₃)-7,8-C₂B₉H₁₀]⁻. nih.gov This ligand reacts with transition metal precursors to form closo-metallacarboranes where the metal formally becomes part of the icosahedral cage. nih.gov Similarly, deprotonation of 1,1'-bis(o-carborane) followed by deboronation creates a nido-carborane fragment that can be metallated with cobalt or ruthenium fragments to yield icosahedral metallacarborane/carborane species. hw.ac.uk The functional groups derived from the initial hydroxymethyl groups would be retained on the cage, allowing for further functionalization of the final metallacarborane complex. This strategy combines the stability of the metallacarborane cage with the reactivity of appended functional groups.

Catalytic Applications of Carborane-Based Metal Complexes

The unique three-dimensional structure, exceptional stability, and versatile electronic properties of carborane cages make them attractive platforms for designing novel ligands for catalysis. nih.govsc.edu Derivatives of this compound can be transformed into various chelating ligands, such as diphosphines or pincer-type structures, which can coordinate with transition metals to form catalytically active complexes. sc.edusc.edu These complexes often exhibit unique reactivity and selectivity due to the steric bulk and electron-donating capabilities of the carborane backbone. sc.edu

Investigation of Reaction Mechanisms in Catalysis.rsc.org

Understanding the reaction mechanisms of carborane-based catalysts is crucial for optimizing their performance and designing more efficient systems. Research has focused on elucidating the role of the carborane cage and the metal center in various catalytic transformations.

A significant area of investigation involves the activation of otherwise inert bonds, such as the B–H bonds of the carborane cluster itself. sc.edusc.edu For instance, the metalation of pincer ligand frameworks derived from carboranes can lead to the formation of complexes with direct metal-boron (M–B) bonds. nih.govsc.edu These M–B bonds are often key to the catalytic cycle. Density Functional Theory (DFT) studies and experimental observations have shed light on several mechanistic pathways:

Oxidative Addition/Reductive Elimination: In the functionalization of o-carboranes, rhodium complexes have been shown to proceed through an unprecedented cascade of reductive elimination and oxidative addition. A (POBOP)Rh(I)(Ph) complex, a model for an intermediate in B-C coupling, converts to a rhodium hydride species by first reductively eliminating a B-Ph group and then oxidatively adding a vicinal B-H bond of the carborane cage. sc.edu This process demonstrates the active participation of the carborane cage in the reaction sequence.

Pd(II) → Pd(0) → Pd(II) Catalytic Cycle: The palladium-catalyzed homocoupling of o-carboranes to form bis(o-carboranes) has been computationally shown to follow a Pd(II) → Pd(0) → Pd(II) cycle. nih.gov The mechanism involves sequential B–H activation at specific boron vertices (B4 and B4'/B5'), followed by reductive elimination. The second B–H activation is the rate-determining step, and the regioselectivity is controlled primarily by electronic effects. nih.gov

Metallacycle Intermediates: In many catalytic reactions, metallacycle intermediates involving the carborane cage are formed. For example, the rhodium-catalyzed hydroxylation of o-carborane carboxylic acid proceeds through a five-membered Rh(III) rhodacycle intermediate containing a Rh-B bond. sc.edu Similarly, palladium-catalyzed B-H functionalization of o-carboranes has been shown to involve stable palladium(II) metallacycles, which have been isolated and characterized, providing direct insight into the catalytic mechanism. nih.gov These intermediates are crucial for understanding the high selectivity observed in these reactions. sc.edunih.gov

Carboryne Intermediates: Carborynes, which are three-dimensional analogues of benzyne, serve as powerful synthons for functionalizing o-carboranes. rsc.org These highly reactive intermediates can be generated in situ from carborane precursors and participate in various pericyclic reactions and insertion reactions to create a wide range of functionalized carborane derivatives. rsc.org

The study of these mechanisms often involves a combination of kinetic experiments, isolation and characterization of intermediates, and computational modeling. sc.edunih.govcsic.es

Development of Novel Catalytic Systems (e.g., Suzuki Coupling).rsc.org

The insights gained from mechanistic studies have fueled the development of novel catalytic systems based on carborane ligands for a variety of chemical transformations. While direct catalytic use of a simple "this compound" metal complex is not extensively documented, its derivatives, particularly diphosphine and pincer ligands, are at the forefront of this research.

Suzuki Coupling and C-C Bond Formation:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.govnih.gov It typically involves a palladium catalyst and couples an organoboron compound with an organic halide or triflate. nih.govyoutube.com The general mechanism proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Carborane-based ligands have shown significant potential in this area. The unique steric and electronic properties of ligands derived from 1,2-disubstituted o-carboranes can influence the stability and activity of the palladium catalyst. For example, pincer complexes of palladium derived from m-carborane (B99378) have been synthesized and are noted for their stability. nih.gov While their direct application in a named Suzuki coupling reaction is a developing area, the fundamental steps they promote, such as forming metal-carbon bonds and participating in reductive elimination, are analogous to those in Suzuki coupling cycles. sc.edu

The development of carborane-based catalytic systems extends beyond just Suzuki coupling to other important reactions:

Asymmetric Catalysis: Chiral NBN-pincer ligands derived from m-carborane have been used to synthesize rhodium(III), nickel(II), and palladium(II) complexes. acs.orgnih.gov The rhodium complexes, in particular, have demonstrated high enantioselectivity in asymmetric conjugate reduction of α,β-unsaturated esters and in reductive aldol (B89426) reactions. acs.orgnih.gov

Dehydrogenative Coupling: Rhodium complexes with pincer ligands are active precatalysts for the dehydrocoupling of amine boranes, forming cyclic oligomers. researchgate.net

Selective B-H Functionalization: Palladium complexes supported by chelating ligands derived from o-carborane have enabled highly selective difunctionalization (dihalogenation, dimethylation, and diarylation) at the B(3,6) positions of the carborane cage. nih.gov

The table below summarizes some of the catalytic systems based on derivatives of carboranes and their applications.

Catalyst/Ligand TypeMetalReaction TypeKey FindingsReference
POBOP Pincer LigandRhodiumB-C Coupling (modeled)Proceeds via a reductive elimination/oxidative addition cascade; demonstrates B-H bond activation. sc.edu
NBN Pincer Ligands (Carbox)RhodiumAsymmetric Conjugate ReductionHigh enantioselectivity achieved with [(S,S)-Carbox-iPr]Rh(OAc)₂·H₂O catalyst. acs.orgnih.gov
Chelating Picolyl LigandPalladiumB-H DifunctionalizationHighly selective dihalogenation, dimethylation, and diarylation at B(3,6) positions of o-carborane. nih.gov
Pyridylcarborane LigandsMetal-catalyzedAcylmethylationRealized mono-acylmethylation with high efficiency and site-selectivity. rsc.org

These examples highlight the successful application of metal complexes with carborane-based ligands in promoting challenging and highly selective chemical transformations. The continued investigation into their reaction mechanisms is expected to lead to the design of even more sophisticated and efficient catalysts.

Theoretical and Computational Investigations of 1,2 Bis Hydroxymethyl O Carborane

Electronic Structure and Bonding Analysis

The electronic structure of the o-carborane (B102288) cage is a primary determinant of its chemical properties. Closo-carboranes possess unique electronic frameworks characterized by three-dimensional electron delocalization, leading them to be considered 3D analogues of benzene (B151609). acs.org The B-H bonds in the cage generally have low polarity due to the low electronegativity of boron and hydrogen. acs.org

A key feature of the o-carborane icosahedral cage is the non-uniform distribution of electron density across the boron vertices. The carbon atoms are more electronegative than the boron atoms, which results in significant differences in the vertex charges. nih.govacs.org This charge distribution directly influences the reactivity of the B-H bonds. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping these electronic characteristics. numberanalytics.com The vertex charges on an unsubstituted o-carborane cage generally follow the order: B(3,6) ≪ B(4,5,7,11) < B(8,10) < B(9,12), where the B(3,6) positions are the most electron-deficient and the B(9,12) positions are the most electron-rich. nih.govacs.org

The introduction of hydroxymethyl groups at the C1 and C2 positions modifies this electronic landscape, though the fundamental charge disparity across the boron vertices remains a guiding principle for its reactivity. The dominant bonding feature within the cage is a delocalized σ-framework, which can be described by the Wade-Mingos rules.

Reaction Mechanism Studies and Energetic Profiles (e.g., B-H Activation, Derivatization Pathways)

Understanding the mechanisms of o-carborane derivatization is key to controlling the synthesis of functionalized products. A significant challenge and area of focus in carborane chemistry is the selective activation of specific B-H bonds. nih.govacs.org Theoretical calculations are vital for elucidating the complex reaction pathways and energetic profiles involved.

B-H Activation: The activation of cage B-H bonds is often achieved using transition metal catalysts. nih.gov Computational studies have shown that the regioselectivity of these reactions is heavily influenced by the electronic properties of both the carborane cage and the metal catalyst. nih.govresearchgate.net For instance, electron-rich transition metal catalysts are predicted to preferentially activate the most electron-deficient B-H bonds, which are at the B(3,6) positions adjacent to both cage carbons. nih.govacs.org Conversely, electron-deficient catalysts favor the activation of the more electron-rich B-H bonds at the B(8,9,10,12) positions, located on the opposite side of the cage from the carbon atoms. nih.govacs.org

DFT calculations have been employed to study the enantioselective B-H activation of o-carboranes, revealing that the chiral environment provided by ligands on an Iridium catalyst controls the stereochemical outcome. acs.org

Derivatization Pathways: A notable example of a computationally studied derivatization is the oxidation of o-carborane to produce B(9)-OH-o-carboranes. nih.gov Mechanism studies revealed that this reaction, using nitric acid (HNO₃), involves an initial electrophilic attack on the hydrogen atom of the B(9)-H bond, which is the most electronegative boron position. nih.gov In this redox reaction, the B-H bond's hydrogen atom acts as the nucleophilic site. nih.gov This contrasts with typical electrophilic substitution where the boron atom is the nucleophile. nih.gov

Theoretical studies have also explored the migration of metal complexes between different boron sites on the carborane cage, mediated by hydrogen atoms, which contributes to the understanding of regioselective B-H activation. researchgate.netbohrium.com

Prediction of Chemical Reactivity and Selectivity (e.g., Regioselectivity)

Computational methods are powerful tools for predicting the reactivity and selectivity of reactions involving o-carboranes. Based on the calculated electronic structure, a clear strategy for achieving regioselective functionalization has been developed. nih.govacs.org This strategy hinges on matching the electronic character of the catalyst with the target B-H bond on the carborane cage.

The predictability of these reactions is summarized in the following table:

Target B-H Position(s)Position DescriptionRelative ChargePreferred Catalyst Type
B(3,6) Connected to both cage C-H verticesMost Electron-DeficientElectron-Rich
B(4,5,7,11) Connected to one cage C-H vertexIntermediateDirecting-Group Assistance
B(8,9,10,12) No direct bond to cage C-H verticesMost Electron-RichElectron-Deficient
Data sourced from Accounts of Chemical Research. nih.govacs.org

This predictive model has been successfully applied to develop a wide range of selective catalytic reactions, including arylation, alkenylation, and oxygenation at specific boron vertices. acs.org For the B(4,5,7,11) positions, which have intermediate electronic properties, a directing-group-assisted approach is often necessary to achieve high selectivity. nih.gov DFT calculations can model the interaction between the directing group, the catalyst, and the carborane substrate to predict the most favorable reaction pathway.

Molecular Dynamics Simulations of Carborane Systems

Molecular dynamics (MD) simulations provide insight into the dynamic behavior and interactions of carborane systems over time. numberanalytics.com These simulations are used to study the physical stability, conformational changes, and interactions of carboranes with their environment, such as with solvents or biological macromolecules. numberanalytics.com

MD simulations have been used to investigate:

Host-Guest Interactions: The energetics and pathways for the storage and release of o-carborane molecules within the cavities of protein nanotubes have been mapped using a combination of steered molecular dynamics and umbrella sampling. researchgate.netnih.gov

Molecular Machines: The frictional properties of molecular rotors based on carborane hubs have been examined with classical MD simulations. acs.org These studies analyze the performance of rotors driven by gas flow or electric fields, which is crucial for the design of nanoscale machines. acs.org

Interactions with Biomolecules: Simulations have been used to characterize the interactions between carboranes and biomolecules like peptides and nucleic acids. acs.org A dominant interaction identified is the formation of dihydrogen bonds (B-H···H-X), which are unconventional hydrogen bonds. acs.org

These simulations are essential for evaluating the potential of carborane derivatives in materials science and nanomedicine, allowing researchers to understand their behavior in complex systems before undertaking difficult and costly syntheses. numberanalytics.com

Design of Novel Carborane Derivatives via Computational Methods

Computational chemistry plays a proactive role in the design of novel carborane derivatives with tailored properties. By predicting the structural, electronic, and reactive properties of hypothetical molecules, researchers can prioritize synthetic targets for specific applications, such as Boron Neutron Capture Therapy (BNCT). numberanalytics.comnih.gov

Examples of computational design include:

BNCT Agents: Theoretical studies guide the synthesis of carborane derivatives designed to be selectively delivered to tumor cells. mdpi.com For example, computational methods were used in the development of phenylated o-carboranes complexed with chromium, assessing how structural changes affect their biological properties. nih.govmdpi.com

Functional Materials: Computational studies help in the design of carborane-containing polymers with enhanced thermal stability and oxidative resistance. By predicting the stability differences between isomers and the effects of functionalization, these methods guide synthetic design.

Structure-Activity Relationship (SAR): For a series of novel 3-carboranyl-1,8-naphthalimide derivatives, a ligand-based comparative molecular field analysis was performed to identify favorable structural modifications that are important for their anticancer activity. mdpi.com This creates a pharmacophoric pattern that can guide the design of more potent analogues. mdpi.com

This in-silico design process accelerates the discovery of new materials and therapeutic agents by focusing experimental efforts on the most promising candidates identified through theoretical modeling.

Future Research Directions and Emerging Paradigms in 1,2 Bis Hydroxymethyl O Carborane Chemistry

Development of Sustainable Synthetic Methodologies

The traditional synthesis of 1,2-bis-(hydroxymethyl)-o-carborane involves the reaction of decaborane (B607025) with an acetylene (B1199291) derivative, followed by hydroxymethylation. wikipedia.org While effective, these methods often rely on stoichiometric reagents and organic solvents. Future research is increasingly focused on developing more sustainable synthetic routes that align with the principles of green chemistry.

Key areas of development include:

Catalytic Approaches: The use of catalytic systems, such as those employing transition metals, for the synthesis and functionalization of carboranes is a promising avenue. acs.org For instance, nickel-catalyzed polymerizations of carborane monomers have been reported, suggesting the potential for more efficient and selective syntheses. acs.org

Solvent-Free and Aqueous Reactions: Exploring solvent-free reaction conditions or the use of water as a solvent can significantly reduce the environmental impact of the synthesis. The inherent stability of the carborane cage makes it amenable to a wider range of reaction conditions, including aqueous environments.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Future methodologies will likely focus on addition reactions and other high atom economy transformations to synthesize this compound and its derivatives.

A comparison of traditional and potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Carborane Derivatives

Feature Traditional Methods Emerging Sustainable Methods
Reagents Often stoichiometric Catalytic amounts
Solvents Typically organic solvents Water or solvent-free conditions
Byproducts Can generate significant waste Minimized waste generation

| Energy Input | Often requires high temperatures | Milder reaction conditions |

Integration into Advanced Smart Materials and Responsive Systems

The incorporation of this compound into polymeric structures can impart unique properties, leading to the development of "smart" materials that respond to external stimuli. The hydrophobic and bulky nature of the carborane cage, coupled with the potential for hydrogen bonding through the hydroxyl groups, makes it an excellent candidate for creating responsive systems.

Thermo-responsive Polymers: Carborane-containing polymers have demonstrated interesting thermal properties. For example, polyurethanes synthesized from carborane diols exhibit enhanced thermal stability. researchgate.net Future work could explore the development of polymers with tunable lower critical solution temperatures (LCST) or upper critical solution temperatures (UCST) by balancing the hydrophobic carborane units with hydrophilic segments.

pH-Responsive Systems: The modification of the hydroxyl groups of this compound can introduce pH-sensitive functionalities. For instance, carborane-containing polypeptides have been designed to self-assemble into micelles at neutral pH and disassemble in acidic environments, offering potential for targeted drug delivery.

Luminescent Materials: The unique electronic structure of the carborane cage can influence the photophysical properties of materials. Carborane-containing polymers have been investigated for their fluorescent properties, where the carborane unit can tune emission characteristics. acs.org This opens up possibilities for developing novel sensors and imaging agents.

Exploration of Novel Reactivity and Unconventional Transformations

Beyond the conventional reactions of the hydroxymethyl groups, researchers are exploring the unique reactivity of the carborane cage itself. These unconventional transformations can lead to novel molecular architectures with unprecedented properties.

Cage-Opening and Rearrangement Reactions: The closo-carborane cage can undergo controlled degradation to form anionic nido-carborane fragments. This transformation dramatically alters the electronic properties and coordination capabilities of the molecule, providing a pathway to new types of ligands and materials.

B-H Bond Activation: The direct functionalization of the boron-hydrogen (B-H) bonds of the carborane cage is a powerful tool for creating new derivatives. Transition metal-catalyzed B-H activation allows for the introduction of a wide range of substituents onto the boron vertices, expanding the chemical space of carborane chemistry.

Supramolecular Chemistry and Self-Assembly: The dihydrogen bonding capabilities of carboranes (B-H···H-X) and the hydrogen bonding of the hydroxymethyl groups can be exploited to construct complex supramolecular assemblies. acs.org Research into the self-assembly of this compound derivatives can lead to the formation of well-defined nanostructures with applications in materials science and nanotechnology. core.ac.uk Studies on o-carboranyl alcohols have shown that O-H···N hydrogen bonds can dominate the crystal packing, leading to predictable supramolecular architectures. rsc.org

Interdisciplinary Research Frontiers

The unique properties of this compound make it a valuable component in a variety of interdisciplinary research areas, from energy materials to functional coatings.

Advanced Energy Materials: The high boron content and thermal stability of carboranes make them attractive for energy applications. While research is ongoing, carborane-based materials are being explored as components in solid-state electrolytes for lithium-ion batteries. rsc.org The incorporation of this compound into polymer electrolytes could potentially enhance their ionic conductivity and thermal stability. Furthermore, coatings derived from carborane-containing polymers on battery separators could improve safety and performance. takomabattery.comrsc.org

Fundamental Supramolecular Chemistry: The ability of this compound to participate in both conventional hydrogen bonding and unconventional dihydrogen bonding makes it an excellent platform for studying fundamental principles of molecular recognition and self-assembly. The rigid, three-dimensional structure of the carborane cage provides a well-defined scaffold for constructing intricate host-guest systems and extended networks.

Advanced Functional Coatings: Polymers derived from this compound show great promise for the development of high-performance coatings. acs.org These coatings can exhibit exceptional thermal and oxidative stability, making them suitable for protecting materials in harsh environments. acs.orgmdpi.com For example, polyurethane adhesives based on carborane diols demonstrate significantly improved thermal resistance compared to conventional polyurethanes. researchgate.net The incorporation of carboranes can also enhance corrosion protection. inspenet.comyoutube.com

Table 2: Potential Applications of this compound in Interdisciplinary Fields

Field Potential Application Key Properties Utilized
Advanced Energy Materials Solid polymer electrolytes, Battery separator coatings High boron content, Thermal stability, Ionic conductivity
Supramolecular Chemistry Host-guest systems, Self-assembled nanostructures Hydrogen bonding, Dihydrogen bonding, Rigid scaffold

| Advanced Functional Coatings | High-temperature resistant coatings, Corrosion protection | Thermal and oxidative stability, Hydrophobicity |

Q & A

Basic: What are the established synthetic routes for 1,2-bis-(hydroxymethyl)-o-carborane (BHMC), and how can purity be validated?

Methodological Answer:
BHMC is synthesized via hydrolysis of 1,2-bis-(acetoxymethyl)-o-carborane (BAMC), which is derived from 6,9-bis-(acetonitrile)-decaborane and 1,4-diacetyl-2-butyne. Key steps include:

  • Hydrolysis : BAMC is treated with aqueous NaOH or KOH under reflux to yield BHMC .
  • Purification : Recrystallization in polar aprotic solvents (e.g., THF/water mixtures) removes unreacted precursors.
  • Validation : Use 11B^{11}\text{B}-NMR to confirm retention of the carborane cage integrity (sharp peaks at δ −3 to −15 ppm for BHMC). Elemental analysis (C, H, B) ensures stoichiometric purity .

Basic: How can BHMC be functionalized for polymer synthesis, and what analytical techniques confirm successful incorporation?

Methodological Answer:
BHMC serves as a diol monomer in condensation polymerization. For example:

  • Polyester Synthesis : React BHMC with adipoyl chloride (1:1 molar ratio) in anhydrous THF, catalyzed by triethylamine.
  • Characterization :
    • FTIR : Look for ester C=O stretches (~1730 cm1^{-1}) and disappearance of hydroxyl peaks (~3400 cm1^{-1}).
    • 1H^{1}\text{H}-NMR : Monitor the shift of methylene protons adjacent to hydroxyl groups (δ 3.5–4.5 ppm) to ester-linked groups (δ 4.0–4.3 ppm) .

Advanced: How do substituent variations on BHMC influence aggregation-induced emission (AIE) properties?

Methodological Answer:
AIE in BHMC derivatives arises from restricted molecular motion in aggregated states. To tailor emission:

  • Substituent Design : Introduce electron-donating (e.g., -OCH3_3) or withdrawing (e.g., -NO2_2) groups via post-functionalization of the hydroxyl moieties.
  • Photophysical Analysis :
    • Measure emission spectra (λmax\lambda_{\text{max}} = 452–662 nm) in THF/water mixtures.
    • Use time-resolved fluorescence to quantify radiative vs. non-radiative decay pathways.
    • DFT Calculations : Map HOMO-LUMO gaps to predict emission shifts .

Advanced: What mechanistic pathways explain BHMC’s thermal stability or decomposition under reactive conditions?

Methodological Answer:
BHMC’s stability is influenced by backbone rigidity and boron cluster interactions:

  • Thermogravimetric Analysis (TGA) : BHMC shows decomposition >300°C due to carborane cage integrity .
  • Reactivity Under Stress : In acidic conditions, hydroxyl groups may protonate, leading to cage opening. Monitor via 11B^{11}\text{B}-NMR for peak broadening (indicating boron environment distortion) .
  • DFT Studies : Calculate transition states for intramolecular C–H activation or cage collapse pathways .

Basic: What spectroscopic techniques are critical for characterizing BHMC’s structure and electronic properties?

Methodological Answer:

  • 11B^{11}\text{B}-NMR : Confirms boron cluster geometry (sharp signals for closed cages).
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Assign methylene protons (δ 3.5–4.5 ppm) and carborane carbons (δ 50–70 ppm).
  • UV-Vis/Photoluminescence : Identify charge-transfer transitions involving carborane orbitals (e.g., π\pi-σ\sigma^* interactions) .

Advanced: How can BHMC be integrated into luminescent materials for optoelectronic applications?

Methodological Answer:

  • Coordination Complexes : React BHMC with transition metals (e.g., Pd0^0) to form bis(hydroxymethyl)-metal complexes. Use cyclic voltammetry to assess redox activity (e.g., E1/2E_{1/2} for Pd0/II^{0/II}) .
  • Polymer Blends : Incorporate BHMC-derived polyesters into polyurethane matrices. Test thermal stability (TGA) and emissive behavior in thin films (PL quantum yield >0.5) .

Advanced: What computational strategies predict BHMC’s reactivity in catalytic or photonic systems?

Methodological Answer:

  • DFT/TD-DFT : Optimize ground-state geometries (B3LYP/6-31G**) and simulate excited states for AIE behavior.
  • LUMO Engineering : Modify substituents to lower LUMO energy (e.g., electron-deficient groups), enhancing charge-transfer efficiency .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to map activation barriers for functionalization reactions (e.g., esterification) .

Basic: What are the challenges in achieving regioselective functionalization of BHMC?

Methodological Answer:

  • Steric Hindrance : The carborane cage limits access to equatorial boron atoms. Use bulky reagents (e.g., triphenylphosphine ligands) to direct reactions to axial positions.
  • Protection/Deprotection : Temporarily protect hydroxyls with TMSCl, perform substitution, then deprotect with fluoride ions .

Advanced: How does BHMC’s electronic structure influence its performance in boron neutron capture therapy (BNCT)?

Methodological Answer:

  • Boron Localization : The hydroxymethyl groups enhance water solubility, improving cellular uptake. Quantify 10B^{10}\text{B} enrichment via ICP-MS.
  • Neutron Irradiation Studies : Measure thermal neutron cross-section (σth\sigma_{\text{th}}) in vitro using tumor cell lines .

Advanced: What experimental and theoretical approaches resolve contradictions in BHMC’s reported stability under oxidative conditions?

Methodological Answer:

  • Controlled Oxidation : Expose BHMC to H2_2O2_2/UV and monitor degradation products via HPLC-MS.
  • Contradiction Analysis : Conflicting reports may arise from trace metal impurities. Use chelating agents (e.g., EDTA) during synthesis.
  • Computational Validation : Calculate bond dissociation energies (BDEs) for B–H vs. B–C bonds to predict susceptibility .

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